molecular formula C21H23FN4O3S B2386952 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1421514-53-5

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2386952
CAS No.: 1421514-53-5
M. Wt: 430.5
InChI Key: LDPLGDSSHREUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1421514-53-5) is a complex organic molecule with a molecular formula of C21H23FN4O3S and a molecular weight of 430.50 g/mol . Its structure incorporates a pyrazole core substituted with a cyclopentyl group and a pyridine ring, linked to a fluorinated and methoxylated benzenesulfonamide moiety . This specific architecture, particularly the combination of heterocyclic rings and the sulfonamide functional group, suggests potential for significant pharmacological activity, making it a candidate for use in medicinal chemistry and structure-based drug design . The presence of the sulfonamide group is a key feature, as this pharmacophore is recognized for its high affinity as a zinc-binding group in the active site of enzymes like carbonic anhydrases and is found in inhibitors targeting a range of conditions . Furthermore, compounds with pyrazole and sulfonamide motifs are investigated for their potential as cholinesterase inhibitors and as modulators of protein-protein interactions, such as the menin-MLL interface, which is a target in oncology . Researchers can utilize this compound as a key intermediate or building block in developing novel therapeutic agents, or as a chemical probe for investigating specific biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S/c1-29-20-7-6-16(22)12-21(20)30(27,28)24-14-17-13-19(15-8-10-23-11-9-15)26(25-17)18-4-2-3-5-18/h6-13,18,24H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLGDSSHREUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1421514-53-5
Molecular Formula C21H23FN4O3S
Molecular Weight 430.5 g/mol

This compound is primarily evaluated for its ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes and pain management. The structure of sulfonamides often contributes to their efficacy as enzyme inhibitors by mimicking substrate or transition states, thus blocking active sites.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

Study 1: Inhibition of COX Enzymes

A study focused on the synthesis and biological evaluation of sulfonamide-containing pyrazole derivatives demonstrated that certain analogs exhibited potent COX-2 inhibition in both in vitro and in vivo models. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced inhibitory potency .

Study 2: Antiproliferative Activity

Research on related compounds indicated that they possess antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs were shown to inhibit cell proliferation and induce apoptosis, suggesting a promising therapeutic role in oncology .

Future Directions

Further research is warranted to explore the full pharmacological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : Comprehensive animal studies to assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in treating inflammatory diseases and cancers.

Comparison with Similar Compounds

Structural Analog: PF-2545920 (CAS 1292799-56-4)

Structure: Contains a pyrazole ring substituted with a methyl group at position 1 and a pyridin-4-yl group at position 3. The quinoline moiety is linked via a phenoxy-methyl bridge. Key Differences:

  • Substituents: The target compound uses a cyclopentyl group (enhanced lipophilicity) instead of a methyl group on the pyrazole. The benzenesulfonamide in the target contrasts with PF-2545920’s quinoline system.
  • Pharmacological Target : PF-2545920 is a phosphodiesterase 10A (PDE10A) inhibitor with demonstrated CNS activity . The target compound’s benzenesulfonamide group may suggest kinase or protease inhibition, but this requires validation.

Agricultural Compound: Pyraclostrobin

Structure : Features a pyrazole ring linked to a chlorophenyl group and a methoxycarbamate.
Key Differences :

  • Functional Groups : Pyraclostrobin lacks the pyridinyl and benzenesulfonamide groups present in the target compound. Its methoxycarbamate moiety is agriculturally optimized for fungicidal activity .
  • Application : The target compound’s fluorinated aromatic system is more typical of pharmaceuticals, whereas Pyraclostrobin’s chlorophenyl group is common in agrochemicals.

Sulfonamide-Based Analog: N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5)

Structure : Shares a benzenesulfonamide backbone with the target compound but substitutes chlorine for fluorine and uses a bipyridinyl group instead of a pyrazole.
Key Differences :

  • Halogen Effects : Fluorine (target) vs. chlorine (analog) influences electronegativity and metabolic stability. Fluorine often enhances bioavailability.
  • Heterocyclic Core : The pyrazole in the target may offer better steric compatibility with certain enzyme pockets compared to the bipyridinyl system .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Target/Application Evidence Source
Target Compound Pyrazole Cyclopentyl, Pyridin-4-yl, 5-Fluoro Hypothesized kinase/CNS targets N/A
PF-2545920 (CAS 1292799-56-4) Pyrazole-Quinoline Methyl, Pyridin-4-yl PDE10A inhibitor (CNS)
Pyraclostrobin Pyrazole Chlorophenyl, Methoxycarbamate Agricultural fungicide
N-([2,3'-bipyridin]-5'-yl)-5-chloro-... (CAS 1451272-09-5) Bipyridine Bipyridinyl, 5-Chloro Undisclosed (structural analog)

Research Findings and Implications

  • Substituent Impact : The cyclopentyl group in the target compound likely increases membrane permeability compared to PF-2545920’s methyl group. The fluorine atom may improve metabolic stability over chlorine in CAS 1451272-09-5 .
  • Target Specificity : Pyrazole derivatives like the target compound and PF-2545920 show affinity for PDEs or kinases, but the benzenesulfonamide moiety could shift selectivity toward carbonic anhydrases or proteases.
  • Synthetic Feasibility : The target compound’s methyl bridge between pyrazole and benzenesulfonamide may pose synthetic challenges compared to simpler analogs like Pyraclostrobin.

Q & A

Q. How can cryo-EM study interactions with multi-protein complexes?

  • Protocol :

Sample Prep : Incubate compound (10 µM) with 20S proteasome (30 min, 37°C).

Vitrification : Use Quantifoil R1.2/1.3 grids in liquid ethane.

Imaging : Titan Krios (300 kV) with K3 camera (50,000x magnification).

Processing : RELION 4.0 local refinement focused on ligand density (contour level 5σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.